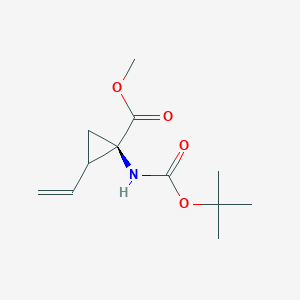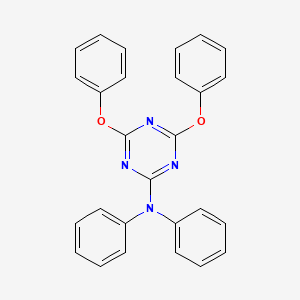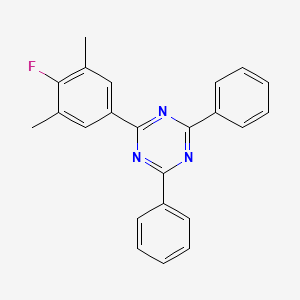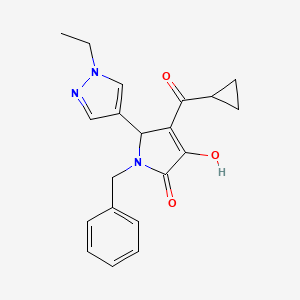
Methyl ester, (1r,2s)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ester, (1r,2s)-, can be achieved through various methods. One common approach involves the reaction of (1R,2S)-12 with trimethylsilyldiazomethane in hexane and toluene at room temperature. The mixture is stirred for 30 minutes, followed by workup with acetic acid. The crude product is then chromatographed on silica gel to afford the desired methyl ester .
Industrial Production Methods
Industrial production of methyl ester, (1r,2s)-, often involves catalytic processes that ensure high yield and purity. For instance, the preparation of (1R,2S)-methyl dihydrojasmonate, a related compound, involves catalytic dehydrogenation and asymmetric catalytic hydrogenation reactions. These methods are advantageous due to their simplicity, mild reaction conditions, and the ability to reuse solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Methyl ester, (1r,2s)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl ester, (1r,2s)-, has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents and bioactive molecules.
Mechanism of Action
The mechanism of action of methyl ester, (1r,2s)-, involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s unique stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Methyl ester, (1r,2s)-, can be compared with other similar compounds, such as:
(1R,2S)-Menthyl acetate: A chiral ester with similar structural features but different applications in the fragrance industry.
(1R,2S)-2-Bromocyclopentanol: Another chiral compound with distinct chemical properties and reactivity.
These comparisons highlight the uniqueness of methyl ester, (1r,2s)-, in terms of its specific applications and chemical behavior.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl (1R)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-6-8-7-12(8,9(14)16-5)13-10(15)17-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,15)/t8?,12-/m1/s1 |
InChI Key |
MMSKTMKTGVHMAV-LESKNEHBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(CC1C=C)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B14127027.png)
![1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole)](/img/structure/B14127029.png)
![1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127031.png)
![2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]-](/img/structure/B14127036.png)


![N-[5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide](/img/structure/B14127046.png)



